3-Acetylphenanthrene

説明

The exact mass of the compound 3-Acetylphenanthrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Acetylphenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetylphenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

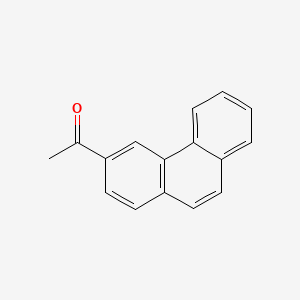

Structure

3D Structure

特性

IUPAC Name |

1-phenanthren-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVNPRNAHRHQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049243 | |

| Record name | 3-Acetylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-76-1 | |

| Record name | 1-(3-Phenanthrenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3432AC5C2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3-Acetylphenanthrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Acetylphenanthrene. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound. All quantitative data is presented in structured tables for ease of comparison. Furthermore, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, along with a visual representation of the experimental workflow.

Chemical Properties

3-Acetylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone with an acetyl group substituted at the 3-position.[1] It typically appears as a white to pale yellow powder.[1]

Quantitative Data

The key chemical and physical properties of 3-Acetylphenanthrene are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂O | [2][3] |

| Molecular Weight | 220.27 g/mol | [2][3] |

| Melting Point | 67-71 °C | [1] |

| Boiling Point | 405.9 °C at 760 mmHg | [1] |

| Density | 1.164 g/cm³ | [1] |

| Flash Point | 180.7 °C | [1] |

| Vapor Pressure | 8.47 x 10⁻⁷ mmHg at 25°C | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

Chemical Structure

The structure of 3-Acetylphenanthrene consists of a three-ring aromatic phenanthrene system with a methyl ketone group attached to the third carbon atom. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(phenanthren-3-yl)ethan-1-one | [2] |

| SMILES | CC(=O)c1ccc2c(c1)ccc1ccccc12 | [2] |

| InChI | InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3 | [2] |

| CAS Number | 2039-76-1 | [2] |

Synthesis of 3-Acetylphenanthrene

The primary method for synthesizing 3-Acetylphenanthrene is through the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the phenanthrene ring. The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. To favor the formation of the 3-isomer, a polar solvent such as nitrobenzene is typically employed.

Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene

Materials:

-

Phenanthrene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Ice-cold water

-

Dilute hydrochloric acid

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous nitrobenzene.

-

Addition of Reactants: To the stirred suspension, add a solution of phenanthrene (1 equivalent) in anhydrous nitrobenzene. Cool the mixture in an ice bath.

-

Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled and stirred mixture through a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product is a mixture of acetylphenanthrene isomers and can be purified by column chromatography on silica gel to isolate the 3-acetylphenanthrene isomer.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 3-Acetylphenanthrene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a fundamental and versatile method for introducing acyl groups onto aromatic rings, a common structural motif in pharmacologically active molecules.[1][2] When applied to polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene, the reaction's regioselectivity becomes a critical parameter, as the position of substitution can significantly influence the biological activity and physicochemical properties of the resulting derivatives.[3] This guide provides a comprehensive overview of the synthesis of 3-acetylphenanthrene, focusing on the underlying mechanisms, experimental protocols, and the critical factors that govern the regioselectivity of the acylation process.

The Reaction Mechanism

The Friedel-Crafts acylation of phenanthrene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride in this case) to form a highly electrophilic acylium ion.[1][2] This ion then attacks the electron-rich phenanthrene ring. The aromaticity of the ring is temporarily disrupted by the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[2] Aromaticity is restored by the deprotonation of this intermediate, yielding the final acetylphenanthrene product and regenerating the catalyst.[2][4]

Regioselectivity: Kinetic vs. Thermodynamic Control

The acylation of phenanthrene can yield a mixture of five possible monoacetylated isomers: 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[5][6] The distribution of these isomers is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[3][7]

-

Kinetic Control: Under milder conditions, with shorter reaction times, and typically in non-polar solvents, the reaction favors the formation of the kinetically controlled product, which is the isomer that is formed the fastest.[7][8] For the acetylation of phenanthrene, 9-acetylphenanthrene is the primary kinetic product.[3][8]

-

Thermodynamic Control: Under more forcing conditions, such as longer reaction times, higher temperatures, or in polar solvents, the reaction can reach equilibrium.[7] This allows for the rearrangement of the initially formed kinetic product to the most thermodynamically stable isomers.[3][8] The 2- and 3-acetylphenanthrenes are the thermodynamically favored products.[8][9] To selectively synthesize 3-acetylphenanthrene, conditions that favor thermodynamic control are essential.

Data Presentation: Isomer Distribution

The choice of solvent has a profound impact on the distribution of acetylphenanthrene isomers. To achieve a high yield of the desired 3-isomer, polar solvents like nitrobenzene or nitromethane are the preferred choice.[6][7]

| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) | Reference(s) |

| Nitrobenzene | - | 27 | 65 | - | - | [6][8] |

| Nitromethane | - | - | 64 | - | - | [6][8] |

| Benzene | - | - | 47 | - | - | [5][6] |

| Carbon disulfide | - | - | 39-50 | 8 | - | [5][6] |

| Chloroform | 18 | - | 37 | 0.5 | 37 | [5][6] |

| Ethylene Dichloride | 2 | 4 | - | - | 54 | [3][6] |

Note: Dashes (-) indicate that the yield was not specified in the cited sources.

Experimental Protocol: Selective Synthesis of 3-Acetylphenanthrene

This protocol is optimized for the selective formation of 3-acetylphenanthrene by utilizing conditions that favor the thermodynamically controlled product.

Materials:

-

Phenanthrene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Nitrobenzene (solvent)

-

Dichloromethane (or other suitable extraction solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve phenanthrene (1 equivalent) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).[7] Cool the solution in an ice bath to 0-5 °C.[7]

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 to 2.5 equivalents) to the stirred solution while maintaining the temperature at 0-5 °C.[3][7]

-

Acylating Agent Addition: Add acetyl chloride (1 to 1.5 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes.[3][7] Ensure the temperature remains between 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[3] For thermodynamic control, a longer reaction time may be necessary.

-

Workup - Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7] This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane.[5] Separate the organic layer and extract the aqueous layer again with dichloromethane.[10]

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[3][7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[5][7]

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the 3-acetylphenanthrene isomer.[5][7]

References

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. websites.umich.edu [websites.umich.edu]

Spectroscopic Profile of 3-Acetylphenanthrene: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-Acetylphenanthrene (CAS No: 2039-76-1), a polycyclic aromatic hydrocarbon derivative. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Chemical Structure and Overview

3-Acetylphenanthrene is an aromatic ketone with the molecular formula C₁₆H₁₂O and a molecular weight of approximately 220.27 g/mol .[1] Its structure consists of a phenanthrene backbone substituted with an acetyl group at the 3-position. This substitution significantly influences the molecule's spectroscopic properties.

Structure of 3-Acetylphenanthrene

Caption: Numbered structure of 3-Acetylphenanthrene.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for 3-Acetylphenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The experimental data below was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1] While assignments were reportedly made using H-H COSY, specific correlations to the structure are not publicly available.[1] The aromatic region (7.6-9.3 ppm) shows complex splitting patterns characteristic of the phenanthrene ring system, while the aliphatic region contains the singlet for the acetyl methyl group.[1]

| Chemical Shift (δ) ppm | Description |

| 9.230 | Aromatic Proton |

| 8.704 | Aromatic Proton |

| 8.071 | Aromatic Proton |

| 7.860 | Aromatic Proton |

| 7.855 | Aromatic Proton |

| 7.782 | Aromatic Proton |

| 7.680 | Aromatic Proton |

| 7.609 | Aromatic Proton |

| 2.739 | Acetyl Methyl Protons (-CH₃) |

| Table 1: ¹H NMR chemical shifts for 3-Acetylphenanthrene in CDCl₃.[1] |

| Atom Type | Expected Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (Ar-C) | 120 - 140 |

| Methyl (-CH₃) | 25 - 30 |

| Table 2: Expected ¹³C NMR chemical shift ranges for 3-Acetylphenanthrene. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific experimental spectrum for 3-Acetylphenanthrene is not available, the key absorption bands can be predicted based on its structure.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Acetyl C-H | Stretch | 2950 - 2850 | Weak |

| Carbonyl C=O | Stretch | 1700 - 1680 | Strong |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium-Weak |

| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong |

| Table 3: Predicted characteristic IR absorption bands for 3-Acetylphenanthrene. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below was obtained via electron ionization (EI).

The mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 220, consistent with the molecular formula C₁₆H₁₂O.[1] The base peak is observed at m/z 205, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | 80.9 | [C₁₆H₁₂O]⁺ (Molecular Ion) |

| 205 | 100.0 | [M - CH₃]⁺ |

| 177 | 50.4 | [M - COCH₃]⁺ or [C₁₄H₉]⁺ |

| 176 | 29.1 | [C₁₄H₈]⁺ |

| Table 4: Key mass spectral data for 3-Acetylphenanthrene (EI, 75 eV).[1] |

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic methodologies.

NMR Spectroscopy Protocol

A sample of 3-Acetylphenanthrene (approx. 40 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃, 0.5 mL).[1] The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[1][2] Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

IR Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is common. For the KBr method, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly into the ion source, which is heated (e.g., 150 °C).[1] The molecules are bombarded with high-energy electrons (e.g., 70-75 eV) to induce ionization and fragmentation.[1][2] The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like 3-Acetylphenanthrene is outlined below. This process involves acquiring data from multiple techniques and integrating the results to confirm the chemical structure.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 3-Acetylphenanthrene (CAS 2039-76-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylphenanthrene (CAS 2039-76-1), a derivative of the polycyclic aromatic hydrocarbon phenanthrene. This document collates critical data on its chemical and physical properties, spectroscopic characterization, synthesis, and potential biological activities, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

3-Acetylphenanthrene is a white to pale yellow crystalline solid. It is characterized by an acetyl group substituted on the third carbon of the phenanthrene backbone.[1] This compound is generally insoluble in water but soluble in solvents like chloroform and methanol.[2]

| Property | Value | Reference(s) |

| CAS Number | 2039-76-1 | [3] |

| Molecular Formula | C₁₆H₁₂O | [3] |

| Molecular Weight | 220.27 g/mol | [3] |

| Appearance | White to pale yellow powder | [4] |

| Melting Point | 67-71 °C | [2][3] |

| Boiling Point | 405.9 °C at 760 mmHg | [2] |

| Density | 1.164 g/cm³ | [2] |

| Flash Point | 180.7 °C | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Acetylphenanthrene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Acetylphenanthrene in CDCl₃ shows characteristic signals for the aromatic protons of the phenanthrene ring system and a singlet for the acetyl methyl group.

| Assignment | Chemical Shift (ppm) |

| Aromatic H | 9.230 |

| Aromatic H | 8.704 |

| Aromatic H | 8.071 |

| Aromatic H | 7.860 |

| Aromatic H | 7.855 |

| Aromatic H | 7.782 |

| Aromatic H | 7.680 |

| Aromatic H | 7.609 |

| -COCH₃ | 2.739 |

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy

Mass Spectrometry

The mass spectrum of 3-Acetylphenanthrene shows a molecular ion peak [M]⁺ at m/z 220, corresponding to its molecular weight. The fragmentation pattern is characteristic of an acetylated aromatic compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | 80.9 | [M]⁺ |

| 205 | 100.0 | [M-CH₃]⁺ |

| 177 | 50.4 | [M-COCH₃]⁺ or [M-C₂H₃O]⁺ |

| 176 | 29.1 | [C₁₄H₈]⁺ |

| 151 | 11.7 | [C₁₂H₇]⁺ |

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

A definitive IR spectrum for 3-Acetylphenanthrene is not widely published. However, the spectrum is expected to exhibit characteristic absorption bands for the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of 3-Acetylphenanthrene via Friedel-Crafts Acylation

The primary method for the synthesis of 3-Acetylphenanthrene is the Friedel-Crafts acylation of phenanthrene. The regioselectivity of this reaction is highly dependent on the solvent used, with nitrobenzene favoring the formation of the 3-substituted isomer.

Materials:

-

Phenanthrene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Dichloromethane

-

Ice-cold water

-

Dilute hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous nitrobenzene.

-

To the stirred suspension, add a solution of phenanthrene (1 equivalent) in anhydrous nitrobenzene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride (1 to 1.5 equivalents) dropwise from the dropping funnel to the cooled mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of acetylphenanthrene isomers, can be purified by column chromatography on silica gel, with the 3-acetylphenanthrene isomer being the major product when nitrobenzene is used as the solvent.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 3-Acetylphenanthrene.

Potential Biological Activity and Signaling Pathways

While specific biological activities of 3-Acetylphenanthrene are not extensively documented, phenanthrene and its derivatives are known to possess a range of biological effects, including potential anti-inflammatory and anticancer properties.[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phenanthrenes are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the cellular response to xenobiotics. The substitution pattern on the phenanthrene ring can influence the potency of AhR activation. Activation of the AhR signaling pathway can lead to the expression of various genes, including those involved in metabolism and cellular stress responses.

Caption: Potential AhR signaling pathway for 3-Acetylphenanthrene.

Representative Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential cytotoxicity and anti-inflammatory activity of phenanthrene derivatives. These can be adapted for 3-Acetylphenanthrene.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

3-Acetylphenanthrene stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the 3-Acetylphenanthrene stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well cell culture plates

-

3-Acetylphenanthrene stock solution in DMSO

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of 3-Acetylphenanthrene for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production by the compound compared to the LPS-only control.

Disclaimer

This document is intended for informational and research purposes only. The information provided should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a suitably equipped laboratory and with appropriate safety precautions. The biological activities and signaling pathways described are based on existing literature for related compounds and may not be fully representative of 3-Acetylphenanthrene. Further research is required to fully elucidate its properties and mechanisms of action.

References

An In-depth Technical Guide to the Physical Properties of 3-Acetylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Acetylphenanthrene, a derivative of the polycyclic aromatic hydrocarbon phenanthrene. This document collates available data on its melting point and solubility, and furnishes detailed experimental protocols for their determination, aimed at professionals in research and development.

Core Physical Properties

The physical characteristics of 3-Acetylphenanthrene are fundamental to its handling, purification, and application in synthetic chemistry and materials science. Below is a summary of the available quantitative and qualitative data.

Data Presentation

The melting point and solubility data for 3-Acetylphenanthrene are summarized in the tables below for clarity and ease of comparison.

Table 1: Melting Point of 3-Acetylphenanthrene

| Property | Value | Reference(s) |

| Melting Point | 67-71 °C | [1][2] |

Table 2: Solubility of 3-Acetylphenanthrene

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of 3-Acetylphenanthrene.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method using a melting point apparatus is a standard and reliable technique.[3][4][5][6]

Objective: To determine the melting point range of a solid sample of 3-Acetylphenanthrene.

Materials:

-

3-Acetylphenanthrene sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If the 3-Acetylphenanthrene sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an approximate range.

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded values represent the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and straightforward technique to determine the solubility of a solid in a given solvent at a specific temperature.[7]

Objective: To determine the solubility of 3-Acetylphenanthrene in various organic solvents.

Materials:

-

3-Acetylphenanthrene

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Small, sealable glass vials or flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters) or centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Acetylphenanthrene to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Allow the vial to stand at the constant temperature until the undissolved solid has settled.

-

To ensure complete separation of the solid from the liquid phase, either filter the supernatant through a syringe filter compatible with the solvent or centrifuge the vial and carefully collect the supernatant.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of 3-Acetylphenanthrene in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of 3-Acetylphenanthrene.

Caption: Experimental workflow for determining the melting point and solubility of 3-Acetylphenanthrene.

References

- 1. 3-ACETYLPHENANTHRENE CAS#: 2039-76-1 [m.chemicalbook.com]

- 2. 3-ACETYLPHENANTHRENE | 2039-76-1 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. enamine.net [enamine.net]

3-Acetylphenanthrene: A Technical Guide to Safety and Handling

This document provides a comprehensive overview of the safety and handling precautions for 3-Acetylphenanthrene (CAS No. 2039-76-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical property databases to ensure a thorough understanding of the potential hazards and the necessary protocols for safe use.

Chemical and Physical Properties

3-Acetylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon.[1] It typically presents as a white to pale yellow powder.[1][2] Understanding its physical properties is the first step in safe handling.

| Property | Value | Source(s) |

| CAS Number | 2039-76-1 | [3][4][5] |

| Molecular Formula | C₁₆H₁₂O | [4][5] |

| Molecular Weight | 220.27 g/mol | [4][5] |

| Appearance | White to pale yellow powder | [1][2] |

| Melting Point | 67-71 °C (lit.) / 87-88 °C | [1][2][5][6] |

| Boiling Point | 172-181 °C @ 0.9 Torr | [1][2] |

| Flash Point | 180.7 ± 15.1 °C / Not Applicable | [2][5] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Storage Class | 11 - Combustible Solids | [5] |

Hazard Identification and Classification

3-Acetylphenanthrene is classified as hazardous under the Globally Harmonized System (GHS).[3] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification Summary

| Hazard Class | Category | Source(s) |

| Acute Toxicity, Oral | Category 4 | [2][3] |

| Acute Toxicity, Dermal | Category 4 | [2][3] |

| Acute Toxicity, Inhalation | Category 4 | [2][3] |

| Skin Corrosion/Irritation | Category 2 | [2][3] |

| Serious Eye Damage/Irritation | Category 2 | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | [2][3] |

Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [1][6][7] |

| Hazard | H315 | Causes skin irritation. | [1][6] |

| Hazard | H319 | Causes serious eye irritation. | [1][6] |

| Hazard | H332 | Harmful if inhaled. | [1][6] |

| Hazard | H335 | May cause respiratory irritation. | [1][6] |

| Precautionary | P261 | Avoid breathing dust. | [1][6][8][9] |

| Precautionary | P264 | Wash face, hands and any exposed skin thoroughly after handling. | [7][9][10] |

| Precautionary | P280 | Wear protective gloves/eye protection. | [9][11] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [10][11] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6][8] |

| Precautionary | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [8][10][11] |

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] Based on available data, 3-Acetylphenanthrene has not been identified as a carcinogen by IARC, NTP, OSHA, or ACGIH.[3][10]

-

Inhalation : Inhaling dusts may cause irritation to the respiratory system and can be harmful.[3]

-

Ingestion : Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and diarrhea.[3]

-

Skin Contact : Causes skin irritation and may be harmful upon contact.[3]

-

Eye Contact : Causes serious eye irritation.[3]

Experimental Protocols and Safety Assessment

While specific, detailed experimental protocols for the safety assessment of 3-Acetylphenanthrene are not available in the provided documentation, the GHS classifications indicate that standard toxicological studies have been performed. These typically include methods guided by organizations such as the OECD (Organisation for Economic Co-operation and Development) for testing chemicals, covering acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation assays. Professionals should refer to these standard guidelines when designing further toxicological experiments.

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize exposure and risk. The following workflow outlines the key stages for managing 3-Acetylphenanthrene in a laboratory setting.

Caption: Workflow for the safe receipt, storage, handling, and disposal of 3-Acetylphenanthrene.

Specific Safety Measures

6.1 Engineering Controls Work should be conducted in a well-ventilated area.[3][8] Use of a chemical fume hood is recommended to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]

6.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory when handling this compound.[3]

-

Eye/Face Protection : Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection : Wear a lab coat and protective gloves (e.g., nitrile).

-

Respiratory Protection : For operations that may generate dust, a NIOSH/MSHA-approved type N95 respirator is recommended.[5]

6.3 First Aid Measures Immediate first aid is crucial in the event of exposure.

-

After Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[3]

-

After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[3]

-

After Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

After Ingestion : Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms appear.[3][7]

Fire and Accidental Release Measures

7.1 Firefighting

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7]

-

Specific Hazards : The compound is combustible.[10] Thermal decomposition can release irritating vapors and hazardous combustion products, including carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

7.2 Accidental Release

-

Personal Precautions : Ensure adequate ventilation and wear the appropriate PPE to prevent contact with skin, eyes, and clothing.[3] Avoid breathing and creating dust.[3]

-

Environmental Precautions : Prevent the substance from entering drains, sewers, or watercourses.[8][10]

-

Containment : Sweep or shovel the spilled material into a suitable, closed container for disposal.[7]

Stability and Reactivity

-

Reactivity : The compound is not known to be reactive under normal conditions.[3]

-

Chemical Stability : 3-Acetylphenanthrene is stable under recommended storage conditions.[3]

-

Conditions to Avoid : Avoid exposure to excess heat, dust formation, and ignition sources.[3]

-

Incompatible Materials : Keep away from strong oxidizing agents.[3]

-

Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[3]

Disposal Considerations

Waste material must be treated as hazardous.[10] Disposal should be carried out in accordance with all applicable local, regional, and national regulations. Do not dispose of the chemical into drains or the environment.[10] Uncleaned containers should be handled in the same manner as the product itself.[10]

References

- 1. 3-ACETYLPHENANTHRENE | 2039-76-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 3-Acetylphenanthrene technical grade, 90 2039-76-1 [sigmaaldrich.com]

- 6. 3-Acetylphenanthrene | 2039-76-1 [sigmaaldrich.com]

- 7. fishersci.nl [fishersci.nl]

- 8. cpachem.com [cpachem.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to the Discovery and History of Phenanthrene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies of phenanthrene and its derivatives. Phenanthrene, a polycyclic aromatic hydrocarbon, is the structural cornerstone for a multitude of vital natural and synthetic compounds, including steroids and opioid alkaloids like morphine.[1][2] A thorough understanding of its history and the evolution of its synthesis is crucial for chemists and pharmacologists engaged in drug discovery and development.

Discovery and Structural Elucidation

Phenanthrene (C₁₄H₁₀) was first isolated from coal tar in 1872, independently by two groups of German chemists: Carl Graebe, and Rudolph Fittig with his student Eugen Ostermayer.[3][4] Fittig and Ostermayer were instrumental in determining its structure by oxidizing the molecule to phenanthrenequinone and subsequently to diphenic acid.[3] This angular arrangement of three fused benzene rings distinguishes it from its linear isomer, anthracene.[1][5] The name "phenanthrene" was proposed by Fittig to reflect its structural relationship to phenyl and anthracene.[3]

Phenanthrene is a colorless, crystalline solid, but can sometimes appear yellow.[3] It is a key component in a variety of natural products, most notably in opioid alkaloids and as the core of steroids in its perhydrogenated form, cyclopentanoperhydrophenanthrene.[1] While commercially extracted from coal tar, where it constitutes about 5% by weight, several elegant synthetic routes have been developed over the years.[1][3]

Physical and Chemical Properties

Phenanthrene is nearly insoluble in water but shows good solubility in several low-polarity organic solvents.[3] Its solutions are known to exhibit a blue fluorescence under ultraviolet light.[2][3] Key reactions of phenanthrene, such as oxidation, halogenation, and sulfonation, typically occur at the 9 and 10 positions.[3]

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀ | [3] |

| Molar Mass | 178.234 g·mol⁻¹ | [3] |

| Appearance | Colorless to yellow solid | [3] |

| Density | 1.18 g/cm³ | [3] |

| Melting Point | 101 °C (374 K) | [3] |

| Boiling Point | 332 °C (605 K) | [3] |

| Solubility in Water | 1.6 mg/L | [3] |

| Flash Point | 171 °C (444 K) | [3] |

Foundational Synthetic Methodologies

The challenge of constructing the phenanthrene ring system has led to the development of several classical named reactions that remain fundamental in organic synthesis.

Pschorr Phenanthrene Synthesis (1896)

One of the earliest synthetic routes was developed by Robert Pschorr in 1896.[4] The Pschorr synthesis involves the intramolecular cyclization of an o-substituted aryldiazonium salt in the presence of copper.[6] The reaction proceeds via a radical mechanism, where a single-electron reduction of the diazonium ion generates an aryl radical, which then cyclizes to form the phenanthrene core.[6]

Bardhan-Sengupta Phenanthrene Synthesis (1932)

Considered a classic and convenient method, the Bardhan-Sengupta synthesis provides an unambiguous route to the phenanthrene ring system.[7][8] This process involves the cyclodehydration of a substituted cyclohexanol derivative using reagents like phosphorus pentoxide, followed by dehydrogenation with selenium to aromatize the newly formed rings.[3][7]

The following protocol is a generalized representation of the key steps in the Bardhan-Sengupta synthesis.

-

Alkylation: A potassium enolate of ethyl cyclohexanone-2-carboxylate is condensed with β-phenylethyl bromide to yield ethyl 2-β-phenylethylcyclohexanone-2-carboxylate.[7][9]

-

Hydrolysis and Decarboxylation: The resulting ketoester undergoes alkaline hydrolysis followed by acidification to produce 2-β-phenylethylcyclohexanone.[7]

-

Reduction: The ketone is reduced to the corresponding alcohol, 2-β-phenylethylcyclohexanol, using sodium in moist ether.[7]

-

Cyclodehydration: The alcohol is treated with phosphorus pentoxide (P₂O₅), which facilitates an intramolecular electrophilic substitution to close the central ring, yielding 1,2,3,4,9,10,11,12-octahydrophenanthrene.[3][7]

-

Aromatization: The octahydrophenanthrene is heated with selenium to induce dehydrogenation, resulting in the formation of the aromatic phenanthrene core.[3][8]

Haworth Synthesis

Developed by Robert Downs Haworth, this method builds the phenanthrene skeleton from naphthalene.[1] It is a multi-step process that utilizes a Friedel-Crafts acylation with succinic anhydride, followed by reduction, cyclization, and aromatization steps.[1] A key feature is that the initial acylation can produce regioisomers that may require separation.[1]

The following protocol outlines the key stages of the Haworth synthesis.

-

Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in an inert solvent (e.g., nitrobenzene) using aluminum chloride (AlCl₃) as a catalyst. This produces a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid.[1] The β-(2-naphthoyl)propionic acid isomer is typically separated for the subsequent steps.[1]

-

First Reduction (Clemmensen or Wolff-Kishner): The keto group of β-(2-naphthoyl)propionic acid is reduced to a methylene group. The Clemmensen reduction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[1]

-

Intramolecular Cyclization: The resulting γ-(2-naphthyl)butyric acid is treated with a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), to induce an intramolecular Friedel-Crafts acylation, forming 1-keto-1,2,3,4-tetrahydrophenanthrene.[1]

-

Second Reduction: The newly formed ketone is reduced to a methylene group, again via a Clemmensen reduction, to yield 1,2,3,4-tetrahydrophenanthrene.[1]

-

Aromatization: The tetrahydrophenanthrene is dehydrogenated, typically by heating with selenium, to yield the final phenanthrene product.

Biological Significance and Associated Signaling Pathways

The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, most famously represented by morphine. Morphine exerts its potent analgesic effects by acting as an agonist at μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[9][10]

Mu-Opioid Receptor (MOR) Signaling

The activation of MORs by an agonist like morphine initiates a cascade of intracellular events.[3][8] The receptor is coupled to inhibitory G-proteins (Gᵢ/G₀).[1] Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors.[6][8]

-

Gαᵢ/₀ Subunit Action: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP decreases the activity of protein kinase A (PKA).[3]

-

Gβγ Subunit Action: The Gβγ subunit has two primary effects. It inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[4][8] It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[1][7]

Chronic activation of this pathway can lead to cellular adaptations, such as receptor desensitization and the recruitment of β-arrestin, which contribute to the development of tolerance and dependence.[4][9]

References

- 1. Video: Opioid Receptors: Overview [jove.com]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 10. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

An In-depth Technical Guide to 3-Acetylphenanthrene

This guide provides essential physicochemical data for 3-Acetylphenanthrene, a compound of interest for researchers and professionals in drug development and organic synthesis.

Physicochemical Data

The fundamental molecular properties of 3-Acetylphenanthrene are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O[1][2][3] |

| Molecular Weight | 220.27 g/mol [1][2][3] |

| CAS Number | 2039-76-1[1][2] |

| Appearance | White to pale yellow powder[3] |

| Melting Point | 67-71 °C[3] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the resulting molecular weight.

References

Isomers of Acetylphenanthrene and Their Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of acetylphenanthrene, with a primary focus on their formation through the Friedel-Crafts acylation of phenanthrene. Phenanthrene and its derivatives are significant structural motifs in many biologically active compounds, making a thorough understanding of their synthesis and isomerization crucial for drug discovery and development. This document details the experimental protocols, factors influencing isomer distribution, and the underlying mechanistic principles.

Introduction to Acetylphenanthrene Isomers

The Friedel-Crafts acylation of phenanthrene is a fundamental method for introducing a keto-functionality to the phenanthrene core.[1] However, this reaction typically yields a mixture of monoacylated isomers due to the presence of multiple reactive positions on the phenanthrene ring with comparable reactivities.[2] The primary products are 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[1][2] The distribution of these isomers is highly dependent on the reaction conditions, offering a degree of control over the final product composition.[1]

Formation of Acetylphenanthrene Isomers via Friedel-Crafts Acylation

The formation of acetylphenanthrene isomers is predominantly achieved through the Friedel-Crafts acylation of phenanthrene using an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The regioselectivity of this electrophilic aromatic substitution is influenced by a delicate interplay of kinetic and thermodynamic factors.[2]

Kinetic vs. Thermodynamic Control

The distribution of acetylphenanthrene isomers is a classic example of kinetic versus thermodynamic control in a chemical reaction.

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction favors the formation of the kinetically controlled product, which is the isomer that is formed the fastest.[3] In the case of phenanthrene acetylation, 9-acetylphenanthrene is often the kinetically favored product.[3][4]

-

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach thermodynamic equilibrium.[3] This allows for the rearrangement of the initially formed isomers to the most thermodynamically stable products.[2] The 2- and 3-acetylphenanthrene isomers are generally considered the thermodynamically more stable products.[3][4] The Friedel-Crafts acylation of phenanthrene is a reversible process, which allows for this isomer rearrangement.[2][4] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more stable 2- and 3-acetylphenanthrene isomers over time.[2]

Factors Influencing Isomer Distribution

Several experimental parameters can be adjusted to influence the ratio of the resulting acetylphenanthrene isomers.

-

Solvent: The choice of solvent has a dramatic effect on the product distribution.[2] For example, non-polar solvents like ethylene dichloride tend to favor the formation of the 9-isomer, while more polar solvents such as nitrobenzene or nitromethane favor the formation of the 3-isomer.[2][3]

-

Temperature: Lower temperatures generally favor the kinetic product (9-isomer), while higher temperatures promote the formation of the thermodynamic products (2- and 3-isomers).[3]

-

Reaction Time: Shorter reaction times can be used to isolate the kinetically preferred isomer before it has a chance to rearrange.[3] Conversely, longer reaction times allow for the equilibration to the thermodynamically more stable isomers.[3]

-

Catalyst: The type and amount of Lewis acid catalyst can also influence the regioselectivity of the acylation.[3]

Quantitative Data on Isomer Distribution

The following table summarizes the product distribution for the Friedel-Crafts acetylation of phenanthrene in various solvents, demonstrating the profound impact of the reaction medium on regioselectivity.

| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |

| Ethylene Dichloride | 2 | 4 | - | - | 54 |

| Nitrobenzene | - | 27 | 65 | - | - |

| Nitromethane | - | 27 | 64 | - | - |

| Benzene | - | - | 47 | - | - |

| Carbon Disulfide | - | - | 39-50 | 8 | - |

| Chloroform | 18 | - | 37 | 0.5 | 37 |

Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[2]

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts acetylation of phenanthrene. This procedure may require optimization depending on the desired target isomer.

Materials

-

Phenanthrene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Solvent (e.g., Ethylene Dichloride for 9-isomer, Nitrobenzene for 3-isomer)[3]

-

Dichloromethane (for extraction)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenanthrene in the chosen anhydrous solvent.[3]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.[3]

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred solution.[3]

-

Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.[3]

-

Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2][3]

-

Quenching: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.[3]

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel or by crystallization to isolate the desired acetylphenanthrene isomer(s).[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the formation and analysis of acetylphenanthrene isomers.

Caption: Friedel-Crafts acylation of phenanthrene leading to a mixture of isomers.

References

Application Notes and Protocols for the Analytical Detection of 3-Acetylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative. As with many PAHs, it is of interest to researchers in environmental science, toxicology, and pharmacology due to its potential biological activities and presence as a byproduct of combustion. Accurate and sensitive analytical methods are crucial for the quantification of 3-Acetylphenanthrene in various matrices. This document provides detailed application notes and protocols for the detection of 3-Acetylphenanthrene using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2039-76-1 | [1][2][3] |

| Molecular Formula | C₁₆H₁₂O | [1] |

| Molecular Weight | 220.27 g/mol | [1][2][3] |

| Melting Point | 67-71 °C | [1] |

| Appearance | Powder | [1] |

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of PAHs using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation is required for specific applications.

Table 1: Representative Quantitative Data for HPLC-UV Analysis of PAHs

| Parameter | Typical Value Range |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 - 10 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 50 µg/L |

| Recovery | 80 - 110% |

| Precision (RSD) | < 15% |

Table 2: Representative Quantitative Data for GC-MS Analysis of PAHs

| Parameter | Typical Value Range |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.01 - 1 ng/g |

| Limit of Quantification (LOQ) | 0.05 - 5 ng/g |

| Recovery | 70 - 120% |

| Precision (RSD) | < 20% |

Experimental Protocols

Protocol 1: Analysis of 3-Acetylphenanthrene by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method suitable for the quantification of 3-Acetylphenanthrene.

1. Sample Preparation (Solid Samples)

-

Extraction: Accurately weigh 1-5 g of the homogenized sample into a glass centrifuge tube. Add 10 mL of acetonitrile.

-

Sonication: Vortex the sample for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50-100% B

-

15-20 min: 100% B

-

20.1-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm

3. Calibration

Prepare a series of standard solutions of 3-Acetylphenanthrene in acetonitrile at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

Identify the 3-Acetylphenanthrene peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

HPLC-UV workflow for 3-Acetylphenanthrene analysis.

Protocol 2: Analysis of 3-Acetylphenanthrene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust GC-MS method for the sensitive and selective detection of 3-Acetylphenanthrene.

1. Sample Preparation (Environmental or Biological Matrices)

-

Extraction:

-

Solid Samples: Use pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent like dichloromethane or a hexane/acetone mixture.

-

Liquid Samples: Perform liquid-liquid extraction (LLE) with a non-polar solvent such as dichloromethane.

-

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge is recommended to remove interferences. Elute the PAHs with a non-polar solvent.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or isooctane).

2. GC-MS Instrumentation and Conditions

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection at 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 min at 300 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for 3-Acetylphenanthrene (m/z): 220 (molecular ion), 205, 177.[2]

-

3. Calibration

Prepare a series of standard solutions of 3-Acetylphenanthrene in the final sample solvent at concentrations appropriate for the expected sample concentrations (e.g., 10 to 1000 ng/mL). Inject each standard to generate a calibration curve.

4. Data Analysis

Identify 3-Acetylphenanthrene in the sample chromatogram based on its retention time and the presence of the characteristic ions with the correct abundance ratios. Quantify the concentration using the calibration curve based on the area of the primary quantifier ion (m/z 220).

GC-MS workflow for 3-Acetylphenanthrene analysis.

Signaling Pathways and Logical Relationships

The detection of 3-Acetylphenanthrene does not involve a biological signaling pathway. The logical relationship in its analysis is a sequential workflow from sample acquisition to final data interpretation. The diagrams above illustrate these experimental workflows. The core logic is to isolate the analyte from the matrix, separate it from other components, detect it with a sensitive detector, and quantify it against known standards.

Logical flow of the analytical process.

References

The Versatility of 3-Acetylphenanthrene: A Building Block for Complex Molecules

Introduction: The Phenanthrene Scaffold in Modern Synthesis

Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes the core structure of numerous natural products, including steroids and alkaloids, and is a key component in various functional materials.[1] Its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[2][3] Among the functionalized phenanthrenes, 3-acetylphenanthrene stands out as a particularly versatile and valuable building block. The presence of the acetyl group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex and functionally rich molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging 3-acetylphenanthrene in organic synthesis. We will explore key reaction pathways, provide detailed experimental protocols, and discuss the rationale behind these synthetic strategies.

Physicochemical Properties and Spectroscopic Data of 3-Acetylphenanthrene

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of 3-acetylphenanthrene.

| Property | Value | Reference |

| CAS Number | 2039-76-1 | [4] |

| Molecular Formula | C₁₆H₁₂O | [4] |

| Molecular Weight | 220.27 g/mol | [4] |

| Appearance | White to pale yellow powder | |

| Melting Point | 67-71 °C | |

| Solubility | Soluble in chloroform and methanol |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.23 (s, 1H), 8.70 (d, J=8.0 Hz, 1H), 8.07 (d, J=8.8 Hz, 1H), 7.86 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 7.78 (s, 1H), 7.68 (m, 2H), 7.61 (t, J=7.6 Hz, 1H), 2.74 (s, 3H).[4]

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 198.0, 136.1, 134.8, 132.5, 131.0, 130.5, 129.0, 128.9, 128.8, 127.3, 127.0, 126.9, 125.4, 124.9, 123.0, 26.8. (Predicted and typical values for aryl ketones)

-

IR (KBr, cm⁻¹): ~3050 (aromatic C-H stretch), ~1680 (C=O stretch of aryl ketone), ~1600, 1450 (aromatic C=C stretch). (Typical values for aryl ketones)

Key Synthetic Transformations of 3-Acetylphenanthrene

The acetyl group in 3-acetylphenanthrene is the focal point for a multitude of synthetic transformations. This section will detail the protocols for some of the most powerful reactions that utilize this functionality.

Claisen-Schmidt Condensation: Gateway to Chalcones

The Claisen-Schmidt condensation is a robust and widely used reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[5][6] This base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde provides a straightforward route to a diverse library of chalcone analogues.[7] These compounds are not only important intermediates for the synthesis of flavonoids and other heterocyclic compounds but also exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

Experimental Protocol: Synthesis of (E)-1-(Phenanthren-3-yl)-3-phenylprop-2-en-1-one

Objective: To synthesize a chalcone derivative from 3-acetylphenanthrene and benzaldehyde.

Materials:

-

3-Acetylphenanthrene (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Deionized water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 3-acetylphenanthrene in ethanol.

-

Add an equimolar amount of benzaldehyde to the solution and stir at room temperature.

-

Slowly add an aqueous solution of KOH to the reaction mixture while stirring. The reaction is typically exothermic.

-

Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.[5]

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Causality and Insights:

-